![molecular formula C9H9BrO3 B2757853 4-Bromo-2-(methoxymethoxy)benzaldehyde CAS No. 194163-05-8](/img/structure/B2757853.png)
4-Bromo-2-(methoxymethoxy)benzaldehyde
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Overview
Description
4-Bromo-2-(methoxymethoxy)benzaldehyde is an organic compound with the molecular formula C9H9BrO3 . It is used as a building block in the synthesis of a nonacid degradable linker for solid-phase synthesis .
Molecular Structure Analysis
The molecular structure of 4-Bromo-2-(methoxymethoxy)benzaldehyde consists of a benzene ring substituted with a bromine atom, an aldehyde group, and a methoxymethoxy group . The InChI code for this compound is 1S/C9H9BrO3/c1-12-6-13-9-4-8 (10)3-2-7 (9)5-11/h2-5H,6H2,1H3 .Physical And Chemical Properties Analysis
4-Bromo-2-(methoxymethoxy)benzaldehyde is a solid at room temperature . It has a molecular weight of 245.07 .Scientific Research Applications
Synthesis and Organic Chemistry Applications
- Synthetic Processes Improvement : Research indicates the use of similar brominated and methoxymethoxy compounds in improving synthetic processes. For example, the synthesis of 3,4,5-trimethoxy benzaldehyde involves brominated intermediates, showcasing the importance of such compounds in complex organic synthesis (Yangyu Feng, 2002).
- Solid Phase Organic Synthesis : Electron-rich benzaldehyde derivatives, including those with methoxy groups, have been investigated as linkers for solid-phase organic synthesis. This underscores the utility of bromo-methoxymethoxy compounds in facilitating the synthesis of complex organic molecules (E. Swayze, 1997).
Material Science and Catalysis
- Photolabile Protecting Groups : Compounds like 6-Bromo-4-(1,2-dihydroxyethyl)-7-hydroxycoumarin (Bhc-diol) demonstrate the use of brominated compounds as photolabile protecting groups for aldehydes and ketones. This has implications for controlled release in chemical synthesis and material processing (Min Lu et al., 2003).
- Optical Properties in Materials : The study of aluminum and zinc quinolates with styryl substituents, including methoxy or bromo groups, highlights the role of such compounds in modifying the optical properties of materials. This is crucial for developing advanced photoluminescent materials (Vasilis P. Barberis et al., 2006).
Chemical Reactivity and Catalysis
- Catalysis and Reaction Mechanisms : Research on thiolester formation in model systems mimicking the pyruvate dehydrogenase complex demonstrates the catalytic potential of brominated benzaldehydes. Such studies contribute to understanding catalytic mechanisms and designing novel catalysts (Y. Kageyama & S. Murata, 2005).
Safety and Hazards
Mechanism of Action
Target of Action
It is often used as a building block in the synthesis of various organic compounds .
Mode of Action
It is known to participate in various organic reactions as a building block .
Biochemical Pathways
Its role in the synthesis of other compounds suggests it may be involved in various biochemical reactions .
Pharmacokinetics
As a synthetic compound, its bioavailability would depend on the specific context of its use .
Result of Action
Its primary use as a building block in synthesis suggests its effects are largely dependent on the compounds it helps form .
Action Environment
Like all chemical reactions, factors such as temperature, ph, and concentration would likely play a role .
properties
IUPAC Name |
4-bromo-2-(methoxymethoxy)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-12-6-13-9-4-8(10)3-2-7(9)5-11/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFFYGBPVWBYDRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C=CC(=C1)Br)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(methoxymethoxy)benzaldehyde |
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